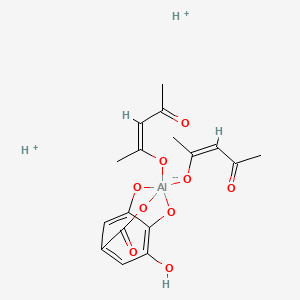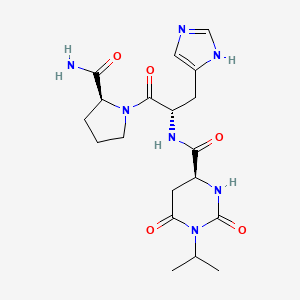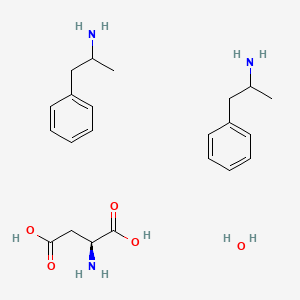
Amphetamine aspartate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amphetamine aspartate monohydrate is a compound that belongs to the class of central nervous system stimulants. It is a salt form of amphetamine, which has been used for over a century for various medical purposes. This compound is commonly used in medications for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amphetamine aspartate monohydrate is synthesized through a series of chemical reactions starting from benzyl cyanide. The process involves the reduction of benzyl cyanide to phenylacetone, followed by the reductive amination of phenylacetone with ammonia or an amine to produce amphetamine. The final step involves the reaction of amphetamine with aspartic acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction pathways. The process is optimized for high yield and purity, with strict control over reaction conditions such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure its safety and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Amphetamine aspartate monohydrate undergoes various chemical reactions, including:
Oxidation: Amphetamine can be oxidized to form phenylacetone and other by-products.
Reduction: The reduction of phenylacetone to amphetamine is a key step in its synthesis.
Substitution: Amphetamine can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive amination is typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include phenylacetone (from oxidation), amphetamine (from reduction), and various substituted amphetamines (from substitution reactions) .
Wissenschaftliche Forschungsanwendungen
Amphetamine aspartate monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of amine chemistry and reaction mechanisms.
Biology: Research on its effects on neurotransmitter systems helps in understanding brain function and behavior.
Medicine: It is extensively studied for its therapeutic effects in treating ADHD and narcolepsy, as well as its potential for abuse and addiction.
Industry: It is used in the development of pharmaceuticals and in the study of drug delivery systems.
Wirkmechanismus
Amphetamine aspartate monohydrate exerts its effects by increasing the levels of monoamine neurotransmitters, such as dopamine and norepinephrine, in the brain. It achieves this by:
Inhibiting the reuptake: of these neurotransmitters into presynaptic neurons.
Promoting the release: of neurotransmitters from presynaptic vesicles.
Inhibiting monoamine oxidase: , an enzyme responsible for the breakdown of monoamines.
The increased levels of dopamine and norepinephrine enhance neurotransmission, leading to improved attention, focus, and wakefulness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dextroamphetamine: A more potent isomer of amphetamine with similar stimulant effects.
Methamphetamine: A more potent stimulant with a higher potential for abuse and addiction.
Methylphenidate: Another stimulant used to treat ADHD, with a different mechanism of action.
Uniqueness
Amphetamine aspartate monohydrate is unique in its balanced pharmacokinetic profile, providing a combination of efficacy and safety. It is less potent than methamphetamine but offers a longer duration of action compared to methylphenidate .
Eigenschaften
CAS-Nummer |
851591-76-9 |
|---|---|
Molekularformel |
C22H35N3O5 |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
(2S)-2-aminobutanedioic acid;1-phenylpropan-2-amine;hydrate |
InChI |
InChI=1S/2C9H13N.C4H7NO4.H2O/c2*1-8(10)7-9-5-3-2-4-6-9;5-2(4(8)9)1-3(6)7;/h2*2-6,8H,7,10H2,1H3;2H,1,5H2,(H,6,7)(H,8,9);1H2/t;;2-;/m..0./s1 |
InChI-Schlüssel |
DAWXRFCLWKUCNS-MNTSKLTCSA-N |
Isomerische SMILES |
CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C([C@@H](C(=O)O)N)C(=O)O.O |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C(C(C(=O)O)N)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


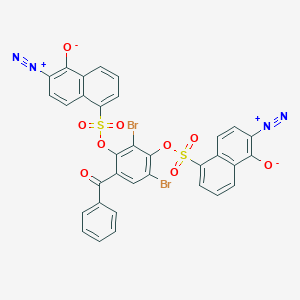
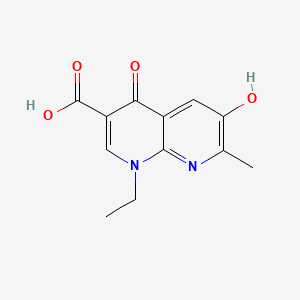

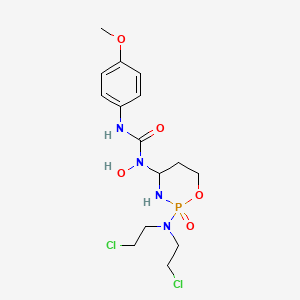

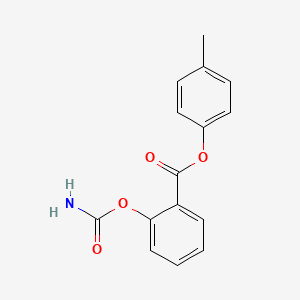


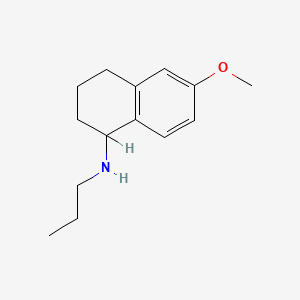
![6-[4-[(3-methylbutylamino)methyl]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12710578.png)

